5-Amino-2-chloroisonicotinaldehyde
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Overview
Description
5-Amino-2-chloroisonicotinaldehyde is an organic compound with the molecular formula C6H5ClN2O It is a derivative of isonicotinaldehyde, featuring an amino group at the 5-position and a chlorine atom at the 2-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-chloroisonicotinaldehyde typically involves the chlorination of isonicotinaldehyde followed by the introduction of an amino group. One common method includes the reaction of 2-chloroisonicotinaldehyde with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 0-5°C to ensure the selective formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-chloroisonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the chlorine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
5-Amino-2-chloroisonicotinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical compounds with therapeutic potential.
Industry: It is utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 5-Amino-2-chloroisonicotinaldehyde involves its interaction with specific molecular targets and pathways. The amino and aldehyde groups allow it to form covalent bonds with nucleophilic sites on biomolecules, potentially inhibiting or modifying their function. This can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis or anticancer activity by interfering with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chloroisonicotinaldehyde: Lacks the amino group, making it less reactive in certain biological contexts.
5-Aminoisonicotinaldehyde: Lacks the chlorine atom, which can affect its chemical reactivity and biological activity.
5-Amino-2-chloropyridine:
Uniqueness
5-Amino-2-chloroisonicotinaldehyde is unique due to the presence of both the amino and chlorine substituents on the pyridine ring, along with the aldehyde group. This combination of functional groups provides a versatile platform for chemical modifications and enhances its potential for diverse applications in research and industry .
Properties
IUPAC Name |
5-amino-2-chloropyridine-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c7-6-1-4(3-10)5(8)2-9-6/h1-3H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFYRFSJTMGUEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)N)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060804-23-0 |
Source
|
Record name | 5-amino-2-chloropyridine-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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